5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol
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Overview
Description
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H8BrFO It is a derivative of indanone, featuring bromine and fluorine substituents on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the bromination and fluorination of an indanone precursor. One common method involves the following steps:
Bromination: The indanone precursor is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major products are dehalogenated compounds.
Substitution: The major products depend on the nucleophile used but can include various substituted indanone derivatives.
Scientific Research Applications
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- 5-Bromo-6-fluoro-1H-benzo[d]imidazole
- 5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione
Uniqueness
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to its specific substitution pattern on the indanone ring, which can confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H8BrFO |
---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8BrFO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2 |
InChI Key |
JACMFPJCPKHLOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1O)F)Br |
Origin of Product |
United States |
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